2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating under reflux.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under acidic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain biochemical pathways . The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide include other thiazole derivatives with different substituents. For example:
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds have shown anticancer activity against certain cell lines.
2,4-disubstituted thiazoles: These derivatives have been studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-2-15-16(11-6-4-3-5-7-11)20-18(26-15)21-17(23)13-9-8-12(22(24)25)10-14(13)19/h3-10H,2H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGHFICNVRBKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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